molecular formula C13H17N3 B7575558 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline

2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline

Cat. No. B7575558
M. Wt: 215.29 g/mol
InChI Key: GNZJGFXXYCTGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline, also known as TPMA, is a chemical compound that has been widely used in scientific research. TPMA is a pyrazole-based ligand that has been shown to have a variety of biological and biochemical effects.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, it is believed that 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline binds to metal ions through its pyrazole and aniline groups. The binding of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline to metal ions can result in changes in the electronic properties of the metal ion, which can affect its biological activity.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of copper(II)-dependent enzymes, such as tyrosinase and dopamine β-hydroxylase. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to induce apoptosis in cancer cells by inhibiting the activity of copper(II)-dependent enzymes involved in the regulation of oxidative stress. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments is its high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline. One direction is the development of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based fluorescent probes for the detection of copper(II) ions in biological samples. Another direction is the synthesis of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline-based metal-organic frameworks with specific properties for drug delivery. Additionally, the study of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline's effects on copper(II)-dependent enzymes and its potential use in cancer therapy is an area of ongoing research.

Synthesis Methods

2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a catalyst. This reaction results in the formation of 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline as a yellow solid. Other methods include the reaction of 2,4,6-trimethylaniline with 5-bromo-1H-pyrazole or the reaction of 2,4,6-trimethylphenyl isocyanate with 5-aminopyrazole in the presence of a base.

Scientific Research Applications

2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been widely used in scientific research as a ligand for various metal ions. It has been shown to have a high affinity for copper(II) ions, which makes it useful in the study of copper(II)-binding proteins. 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has also been used as a fluorescent probe for the detection of copper(II) ions in biological samples. In addition, 2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

2,4,6-trimethyl-N-(1H-pyrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-6-10(2)13(11(3)7-9)14-8-12-4-5-15-16-12/h4-7,14H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZJGFXXYCTGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=CC=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1H-Pyrazol-3-yl)methyl)-2,4,6-trimethylaniline

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